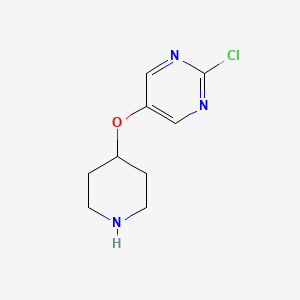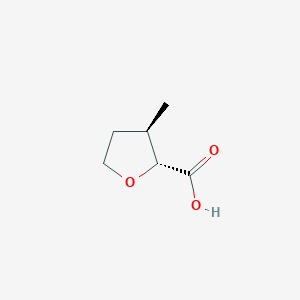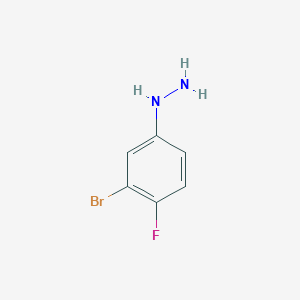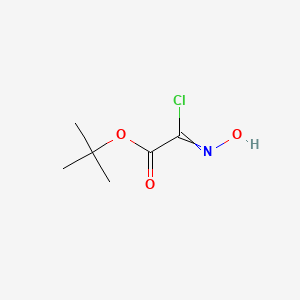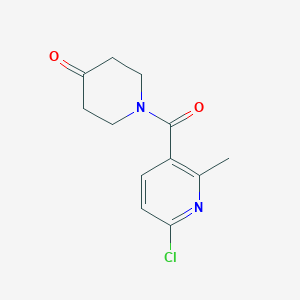
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is a chemical compound that belongs to the class of nicotinoyl derivatives It is characterized by the presence of a piperidinone ring attached to a nicotinoyl moiety, which is further substituted with a chlorine atom at the 6th position and a methyl group at the 2nd position
准备方法
The synthesis of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylnicotinic acid with piperidinone under specific reaction conditions. The process typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific biological context and require further investigation.
相似化合物的比较
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be compared with other nicotinoyl derivatives, such as:
1-(6-Chloronicotinoyl)-4-piperidinone: Similar structure but lacks the methyl group at the 2nd position.
1-(2-Methylnicotinoyl)-4-piperidinone: Similar structure but lacks the chlorine atom at the 6th position.
1-(Nicotinoyl)-4-piperidinone: Lacks both the chlorine and methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
1-(6-chloro-2-methylpyridine-3-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(2-3-11(13)14-8)12(17)15-6-4-9(16)5-7-15/h2-3H,4-7H2,1H3 |
InChI 键 |
AFNJMQQFERILMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)N2CCC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


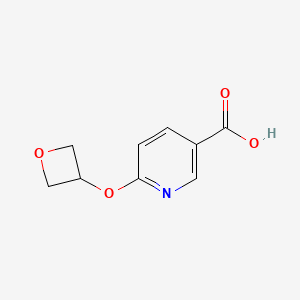
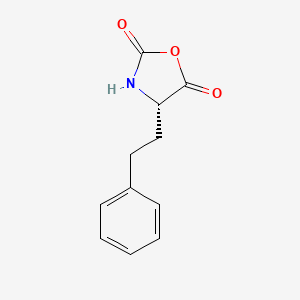


![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
